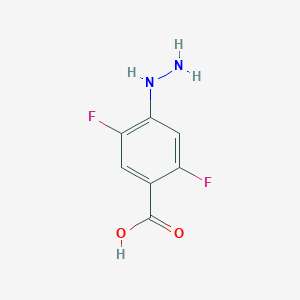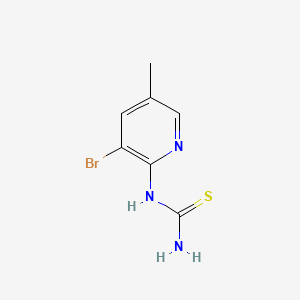
N-(3-Bromo-5-methyl-2-pyridyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N-(3-Bromo-5-methyl-2-pyridyl)thiourea typically involves the reaction of 3-bromo-5-methyl-2-pyridine with thiourea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. After completion, the product is purified through recrystallization .
Analyse Des Réactions Chimiques
N-(3-Bromo-5-methyl-2-pyridyl)thiourea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines .
Applications De Recherche Scientifique
N-(3-Bromo-5-methyl-2-pyridyl)thiourea has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-Bromo-5-methyl-2-pyridyl)thiourea involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
N-(3-Bromo-5-methyl-2-pyridyl)thiourea can be compared with similar compounds such as N-(5-Bromo-3-methyl-2-pyridyl)thiourea. While both compounds share similar structures, the position of the bromine atom can influence their reactivity and applications. This compound is unique due to its specific substitution pattern, which can affect its chemical and biological properties .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable reagent in both academic and industrial settings.
Propriétés
Formule moléculaire |
C7H8BrN3S |
|---|---|
Poids moléculaire |
246.13 g/mol |
Nom IUPAC |
(3-bromo-5-methylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C7H8BrN3S/c1-4-2-5(8)6(10-3-4)11-7(9)12/h2-3H,1H3,(H3,9,10,11,12) |
Clé InChI |
YISGTNGIIXFOQT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1)NC(=S)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


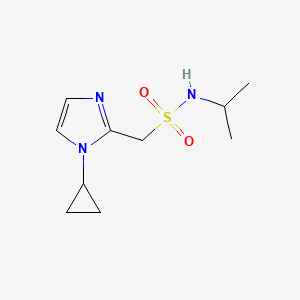
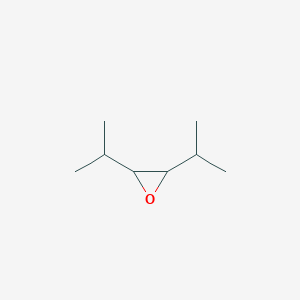
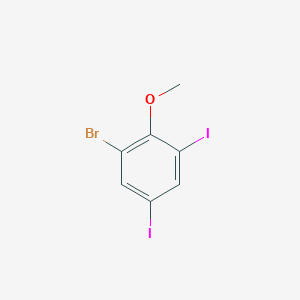
![4,7-Methano-7H-furo[2,3-E][1,3]diazepine](/img/structure/B13966433.png)
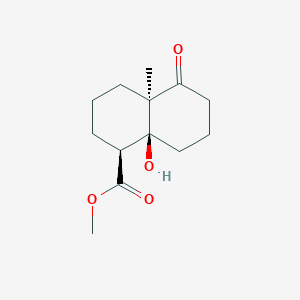
![[2-Methyl-3-(propan-2-yl)phenyl]methanol](/img/structure/B13966499.png)

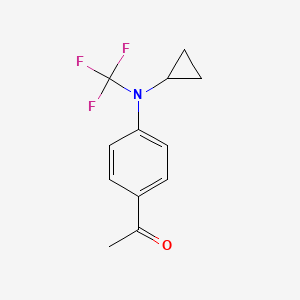
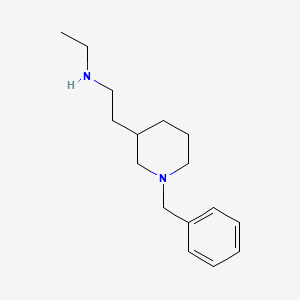
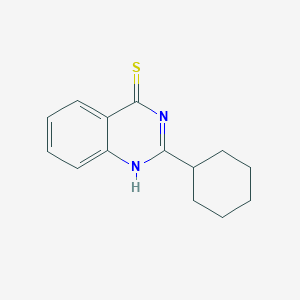
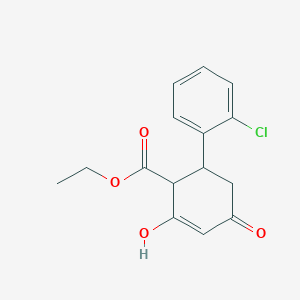

![Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester](/img/structure/B13966459.png)
